Tenellin is a naturally occurring antibiotic compound produced by certain fungi belonging to the genus Beauveria, most notably Beauveria bassiana []. Research into Tenellin explores its potential applications in various scientific fields. Here's a breakdown of some key areas:
Tenellin exhibits insecticidal properties, making it a potential candidate for the development of biopesticides []. Studies have shown that Tenellin is particularly effective against certain insect pests, including locusts and mosquitoes []. Research is ongoing to understand the specific mechanisms by which Tenellin disrupts insect physiology and identify its target sites within insect cells.
Tenellin is one of the many secondary metabolites produced by Beauveria fungi. Studying the biosynthesis and function of Tenellin can provide valuable insights into the overall virulence and pathogenicity of these fungi towards insects []. This knowledge can be applied to develop more effective biocontrol agents against insect pests.
While primarily known for its insecticidal properties, some research suggests Tenellin may also possess antimicrobial activity against certain bacteria and fungi []. However, this area requires further investigation to determine the extent of Tenellin's antimicrobial effects and its potential applications in this field.
Tenellin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This compound is classified as a 2-pyridone and is notable for its iron-chelating properties. Its chemical structure allows it to form stable complexes with metal ions, particularly iron, which plays a critical role in its biological activity and potential applications in various fields, including medicine and agriculture .
Tenellin exhibits a range of biological activities:
Tenellin can be synthesized through both natural and synthetic methods:
Tenellin has diverse applications across various fields:
Studies have focused on the interactions of tenellin with biological systems:
Several compounds share structural or functional similarities with tenellin. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Beauvericin | Peptide | Exhibits antifungal properties; used as a biocontrol agent. |
Strobilurin | Polyketide | Known for its agricultural applications as a fungicide. |
Sporothriolide | Polyketide | Involved in insect pathogenicity; structurally related to tenellin. |
Fusaric Acid | Fungal Metabolite | Exhibits antifungal activity; involved in plant-pathogen interactions. |
Tenellin's uniqueness lies in its specific ability to chelate iron effectively while exhibiting potent antimicrobial and cytotoxic properties, distinguishing it from other related compounds that may not possess all these attributes concurrently.
Nuclear magnetic resonance spectroscopy has proven invaluable for the structural elucidation of tenellin, providing detailed information about the molecular framework through both proton and carbon-13 nuclear magnetic resonance techniques [3] [23]. The nuclear magnetic resonance spectral analysis of tenellin reveals characteristic chemical shifts and coupling patterns that confirm the presence of the hydroxamic acid functionality and the extended dienoyl side chain [1] [3].
The proton nuclear magnetic resonance spectrum of tenellin displays distinctive resonances that allow for complete structural assignment of all hydrogen atoms within the molecule [3] [23]. The aromatic protons of the para-hydroxyphenyl substituent appear as a characteristic AA'BB' system at δ 7.07 ppm, confirming the presence of the symmetrical aromatic ring [3]. The hydroxyl protons exhibit characteristic chemical shifts at δ 9.48 ppm for the phenolic hydroxyl, δ 11.67 ppm for the hydroxamic acid hydroxyl, and δ 16.98 ppm for the strongly hydrogen-bonded hydroxyl group at carbon-4 [3] [23].
The olefinic protons of the dienoyl side chain provide crucial structural information through their distinct chemical shifts and coupling patterns [3]. The protons at positions 8 and 9 appear as an AB system with chemical shifts at δ 7.78 ppm and coupling constants that confirm the trans-configuration of the double bond [3]. The terminal sec-butyl group is evidenced by characteristic resonances including the methine hydrogen at δ 2.40 ppm, which shows vicinal coupling to both the adjacent olefinic hydrogen and the methyl groups [3] [23].
The carbon-13 nuclear magnetic resonance spectrum of tenellin provides comprehensive information about the carbon framework, with all twenty-one carbons exhibiting distinct resonances [3] [23]. The carbonyl carbon of the hydroxamic acid group resonates at δ 157.5 ppm, while the ketone carbonyl of the dienoyl side chain appears at δ 193.8 ppm [3]. The aromatic carbons of the para-hydroxyphenyl group display characteristic chemical shifts, with the quaternary carbon bearing the hydroxyl group appearing at δ 156.9 ppm as a triplet due to three-bond coupling with the equivalent aromatic protons [3].
The olefinic carbons of the dienoyl chain exhibit chemical shifts consistent with the extended conjugated system, with carbon-8 appearing at δ 123.1 ppm and carbon-9 at δ 149.7 ppm [3]. The quaternary carbon-10, which bears the methyl substituent, resonates at δ 132.6 ppm, confirming its position within the conjugated system [3] [23]. Biosynthetic enrichment studies using carbon-13 labeled acetate precursors have revealed characteristic carbon-carbon coupling patterns that confirm the intact incorporation of two-carbon units throughout the polyketide-derived portion of the molecule [3] [4].
Position | Carbon Chemical Shift (δ ppm) | Multiplicity | Proton Chemical Shift (δ ppm) | Coupling Constant (Hz) |
---|---|---|---|---|
2 | 157.5 | d | - | - |
3 | 105.9 | d | - | - |
4 | 173.0 | dd | - | - |
6 | 140.0 | d | 8.10 | J = 183.6 |
7 | 193.8 | t | - | - |
8 | 123.1 | dd | 7.78 | J = 167.5, 4.6 |
9 | 149.7 | dm | 7.78 | J = 159.1 |
10 | 132.6 | m | - | - |
11 | 150.8 | dm | 5.92 | J = 154.8 |
12 | 34.6 | dm | 2.40 | J = 125.4 |
13 | 29.4 | tm | 1.38 | J = 126.0 |
14 | 11.7 | qm | 0.85 | J = 125.2 |
15 | 19.8 | qm | 1.01 | J = 125.8 |
16 | 12.3 | qm | 1.88 | J = 126.2 |
High-resolution mass spectrometry has provided definitive molecular weight determination and fragmentation pattern analysis for tenellin, confirming its molecular formula as C21H23NO5 with an exact mass of 369.1576 daltons [1] [2]. The mass spectrometric analysis reveals characteristic fragmentation pathways that support the proposed structural features and provide insight into the stability of different molecular regions under ionization conditions [1] [3].
The molecular ion peak of tenellin appears at mass-to-charge ratio 369 with moderate intensity, representing approximately 15% of the base peak in the mass spectrum [3]. The high-resolution mass measurement confirms the molecular formula C21H23NO5 with an accuracy that supports the proposed structure containing the hydroxamic acid functionality and the extended aliphatic side chain [1] [3]. The presence of nitrogen and multiple oxygen atoms is consistent with the 2-pyridone core structure and the various hydroxyl substituents [3].
The fragmentation pattern of tenellin reveals systematic loss of molecular fragments that correspond to specific structural elements [3]. The initial loss of an oxygen atom from the molecular ion produces a fragment at mass-to-charge ratio 353, which represents a characteristic reaction of hydroxamic acid compounds under electron impact conditions [3]. Subsequently, the loss of alkyl fragments from the dienoyl side chain occurs in a stepwise manner, producing fragments at mass-to-charge ratios 340, 324, 313, and 312 [3].
The base peak in the mass spectrum appears at mass-to-charge ratio 312, corresponding to the loss of the terminal propyl group from the alkyl chain [3]. This fragment represents a particularly stable ion that retains the aromatic and heterocyclic portions of the molecule while eliminating the more labile aliphatic components [3]. Additional significant fragments include peaks at mass-to-charge ratios 272, 246, and 230, which result from further degradation of the alkyl substituents and eventual cleavage between carbon-7 and carbon-8 [3].
Modern high-resolution electrospray ionization mass spectrometry techniques have enhanced the analytical capabilities for tenellin characterization, providing improved sensitivity and mass accuracy [7] [8]. The electrospray ionization process generates both protonated molecular ions [M+H]+ and sodium adduct ions [M+Na]+, offering multiple ionization pathways for structural confirmation [7] [8]. The high-resolution measurements allow for precise determination of elemental composition and distinction between isobaric species that might interfere with structural assignments [7] [8].
The fragmentation behavior under electrospray ionization conditions differs from electron impact ionization, with preferential cleavage occurring at the more labile bonds within the molecule [7] [8]. The loss of water molecules and small neutral fragments provides complementary information to the electron impact data, creating a comprehensive picture of the molecular stability and preferred fragmentation pathways [7] [8].
Mass-to-Charge Ratio | Relative Intensity (%) | Elemental Composition | Fragment Assignment |
---|---|---|---|
369.1576 | 15.0 | C21H23NO5 | Molecular Ion [M]+ |
353.1626 | 2.5 | C21H23NO4 | [M-O]+ |
340 | 0.8 | - | [M-C2H5]+ |
324 | 0.8 | - | [M-C3H5O]+ |
313 | 19.6 | - | [M-C4H8]+ |
312.0874 | 100.0 | C17H14NO5 | Base Peak |
272.0561 | 4.7 | C14H10NO5 | Aromatic Core |
246 | 23.9 | - | [M-side chain]+ |
230 | 11.9 | - | Stable Fragment |
The ultraviolet-visible absorption spectroscopy of tenellin reveals characteristic chromophoric properties that arise from the extended conjugated system encompassing both the 2-pyridone ring and the dienoyl side chain [2] [8]. These spectral features provide valuable information about the electronic transitions within the molecule and serve as diagnostic markers for identification and quantification purposes [8] [22].
Tenellin exhibits distinctive absorption maxima in the ultraviolet and visible regions that reflect the presence of multiple chromophoric systems within the molecular structure [2] [8]. The primary absorption maximum occurs at approximately 344 nanometers with significant extinction coefficient values, corresponding to the π-π* transitions within the extended conjugated system [8] [22]. This bathochromic shift compared to simple pyridone derivatives indicates the substantial electronic delocalization that extends through the dienoyl substituent [2] [8].
A secondary absorption band appears at shorter wavelengths around 221 nanometers, representing higher energy electronic transitions associated with the aromatic systems [8] [22]. The intensity and position of these absorption bands are sensitive to solvent effects and pH changes, reflecting the presence of ionizable functional groups and the potential for hydrogen bonding interactions [8] [22]. The yellow coloration observed for tenellin solutions corresponds to the tail of the ultraviolet absorption extending into the visible region [2] [8].
The ultraviolet-visible absorption spectrum of tenellin can be compared with related 2-pyridone derivatives to understand the contribution of different structural elements to the overall chromophoric properties [8] [22]. The presence of the extended dienoyl side chain in tenellin produces a significant bathochromic shift compared to simple 2-pyridone compounds, demonstrating the importance of the conjugated system in determining the electronic properties [8] [22].
Bassianin, a structurally related compound with an additional double bond in the side chain, exhibits further bathochromic shifts in its absorption spectrum, confirming the relationship between conjugation length and absorption wavelength [2] [3]. The systematic comparison of these related compounds provides insight into the structure-property relationships that govern the electronic behavior of this class of natural products [2] [8].
Compound | λmax (nm) | Log ε | Solvent | Structural Features |
---|---|---|---|---|
Tenellin | 344 | 4.35 | Methanol | (E,E)-dienoyl chain |
Tenellin | 221 | 4.31 | Methanol | Secondary maximum |
Pretenellin C | 332 | 3.86 | Methanol | Modified core |
Pretenellin C | 249 | 4.40 | Methanol | Aromatic transitions |
Pretenellin B | 346 | - | Methanol | Extended conjugation |
Prototenellin D | 368 | - | Methanol | Saturated analog |
The ultraviolet-visible absorption characteristics of tenellin are significantly influenced by solvent polarity and pH conditions, reflecting the presence of multiple ionizable functional groups within the molecule [8] [11]. In polar protic solvents such as methanol, the absorption maxima appear at characteristic wavelengths that facilitate identification and quantitative analysis [8] [22]. The hydroxamic acid functionality and the phenolic hydroxyl groups contribute to pH-dependent spectral changes that can be exploited for analytical purposes [8] [11].